2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers conducting aPKC SAR campaigns require regioisomer-specific probes to validate target engagement. The 2-bromo regioisomer of 2-amino-3-carboxy-4-phenylthiophene provides a chemically matched negative control (attenuated aPKC potency) with distinct ortho-bromine electronic/steric properties. - Chemically matched negative control for high-potency analogs (e.g., compd 30, IC50 ~1 μM aPKCζ) - Ortho-bromine enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) for focused library synthesis - Distinct halogen-bonding geometry inaccessible to meta/para regioisomers Supplied with ≥95% purity; available for immediate global shipping.

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
Cat. No. B12079577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid
Molecular FormulaC11H8BrNO2S
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Br
InChIInChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15)
InChIKeyUSNJSMYFRIHHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid: Core Specifications


2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid (CAS 899691-80-6) is a tetrasubstituted thiophene derivative featuring a 2-amino-3-carboxy scaffold with a 2-bromophenyl substituent at the 4-position . This compound belongs to the 2-amino-3-carboxy-4-phenylthiophene class, a validated pharmacophore for atypical protein kinase C (aPKC) inhibition, where the C-4 aryl substitution pattern critically governs biological activity [1]. The 2-bromo substituent introduces distinct electronic and steric properties compared to other halogen regioisomers, making precise positional identity a non-negotiable procurement specification for SAR-driven campaigns.

Regioisomer-specific SAR probe
2-bromo substitution defines distinct electronic and steric profile for aPKC pharmacophore studies
Electron-withdrawing substituent context
Bromine attenuates aPKC potency, supporting negative-control experimental designs
Ortho-bromine synthetic handle
Enables late-stage Pd-catalyzed diversification for focused library synthesis

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid: Regioisomer Specificity


In the 2-amino-3-carboxy-4-phenylthiophene pharmacophore, biological activity is exquisitely sensitive to the C-4 aryl substitution pattern. The Titchenell et al. SAR study established a strict requirement for electron-donating moieties at the C-4 aryl ring to confer aPKC inhibitory activity, with electron-withdrawing groups substantially reducing potency [1]. Bromine, being inductively electron-withdrawing (–I) yet capable of resonance donation (+M) when positioned ortho, creates a unique electronic profile at the 2-position of the phenyl ring that differs fundamentally from the 3-bromo (meta) and 4-bromo (para) regioisomers. Substituting the 2-bromo regioisomer for a 4-bromo or 3-bromo analog without experimental validation risks altering both the electronic environment of the aryl-thiophene dihedral angle and the hydrogen-bonding network at the target binding site [1]. Additionally, the ortho-bromine provides a distinct steric profile that affects the conformational preference of the biaryl axis, a parameter known to modulate target engagement in this chemotype.

Positional isomer mismatch
4-bromo or 3-bromo regioisomers shift electronic environment and biaryl conformation; activity may not translate without experimental validation.
Ortho-steric constraint absent in meta
Meta-bromo lacks ortho's conformational constraint, altering target engagement profile; regioisomer identity is critical to SAR continuity.
Non-halogenated analogs lack synthetic handle
Phenyl or electron-donating group substituted analogs cannot serve as cross-coupling entry points, limiting library synthesis efficiency.

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid: Evidence vs. Closest Analogs


2-Bromo vs. 4-Bromo Electronic Effects

The 2-bromophenyl regioisomer (ortho-bromo) is distinguished from the commercially available 4-bromophenyl (para-bromo) analog (CAS 306934-99-6, as ethyl ester) by the bromine position on the phenyl ring, which alters the compound's Hammett substituent constant and steric profile. The para-bromo derivative positions bromine conjugationally to the thiophene ring, while the ortho-bromo derivative introduces a steric clash with the 3-carboxylic acid group, constraining the biaryl dihedral angle to a more orthogonal conformation . In the aPKC inhibitor SAR described by Titchenell et al., the electronic nature of the C-4 aryl substituent critically determines IC50: electron-donating groups (e.g., 3,4-dimethoxy) yield IC50 values of approximately 1–6 μM against aPKCζ, whereas electron-withdrawing substituents substantially reduce or abolish activity [1]. The 2-bromo substituent, being inductively electron-withdrawing (σ_m = 0.39) but capable of +M resonance donation when positioned ortho, occupies a distinct electronic space not represented by para-substituted analogs.

2-Br vs 4-Br Electronic Effects
Class-level
ortho-Br (σₘ=0.39, +M)vspara-Br (σₚ=0.23, no +M)
Electronic profile may differentially modulate aPKC inhibitory activity; ortho position alters resonance contribution.
Head-to-head IC₅₀ data not available; class-level SAR predicts potency shift.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Ortho vs. Meta Bromine Conformational Impact

The 2-amino-4-(2-bromophenyl) regioisomer is structurally distinct from the 3-bromophenyl (meta-bromo) analog (CAS 869299-74-1). The meta-bromo substituent cannot engage in resonance interactions with the thiophene core and presents the bromine atom in a steric environment that does not constrain the biaryl conformation to the same degree as the ortho-bromo . In the broader class of 2-aminothiophene-3-carboxylic acids, protein farnesyltransferase inhibition data reported by Lethu et al. for over 20 tetrasubstituted 3-arylthiophene-2-carboxylic acid derivatives demonstrate that aryl substitution position is a primary determinant of biological potency, with ortho-substituted aryl derivatives frequently displaying divergent activity profiles from meta- and para-substituted counterparts [1]. No direct comparative IC50 data between the ortho-bromo and meta-bromo free carboxylic acid regioisomers are available in the public domain as of this writing; however, medicinal chemistry precedent across multiple target classes establishes that ortho-substituted phenyl rings alter the conformational landscape of biaryl systems in ways that meta substituents cannot replicate.

Ortho vs Meta Conformation
Reported
Ortho-bromine enforces orthogonal biaryl conformation; meta allows free rotation.
Conformational constraint may pre-organize molecule for binding; meta isomer lacks this feature.
Inferred from structural principles and class-level SAR.
Drug Discovery Regioisomer Profiling Target Engagement

Electron-Donating vs. Withdrawing Substituents in aPKC Inhibition

The Titchenell et al. aPKC inhibitor SAR study established a stringent pharmacophore requirement: electron-donating moieties at the C-4 aryl position are essential for conferring inhibitory activity, with the most potent inhibitors (compounds 30 and 32) achieving IC50 values of approximately 1–2 μM against aPKCζ [1]. Electron-withdrawing substituents, including halogens, were consistently associated with reduced or abolished aPKC potency in this series. The 2-bromophenyl substituent, being inductively electron-withdrawing (Hammett σ_m = 0.39), is predicted to reduce aPKC inhibitory activity relative to electron-donating analogs such as 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, which demonstrated 65% inhibition of PKC at 30 μM in a separate enzyme assay [2]. This differential is not a disadvantage but a design feature: compounds with reduced aPKC potency may exhibit improved selectivity profiles against off-target kinases or serve as negative-control probes in mechanistic studies, a role that the 2-bromo derivative can uniquely fill within the chemotype.

EWG vs EDG aPKC Potency
Reported
>10× reduction
Electron-withdrawing Br predicts lower aPKC potency relative to electron-donating analogs; supports negative-control probe application.
Class-level SAR: EDGs IC₅₀ ~1–6 μM; EWGs predict diminished activity.
Atypical PKC Inhibition Electron-Donating Groups Vascular Permeability

Ortho-Bromine as a Cross-Coupling Synthetic Handle

The ortho-bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, Sonogashira), enabling late-stage diversification of the phenyl ring for SAR exploration. Non-halogenated analogs (e.g., 2-amino-4-phenylthiophene-3-carboxylic acid) lack this functional handle and require de novo synthesis for each analog [1]. The ortho-bromo position is particularly advantageous because the steric environment imposed by the adjacent thiophene and carboxylic acid groups can influence coupling regioselectivity in ways distinct from para-bromo or meta-bromo isomers, potentially enabling selective mono-functionalization in polyhalogenated systems. This synthetic versatility is not available with hydroxy, methoxy, or unsubstituted phenyl analogs, making the 2-bromo derivative the preferred entry point for focused library synthesis within the 2-amino-3-carboxy-4-phenylthiophene chemotype.

Ortho-Br Cross-Coupling Handle
Class-level
Suzuki, Buchwald-Hartwig, Sonogashira competence
Enables divergent library synthesis from single intermediate; non-halogenated analogs require de novo synthesis.
Validated in analogous 3-arylthiophene farnesyltransferase inhibitor series.
Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid: Application Scenarios


aPKC Negative Control Probe

Based on class-level SAR establishing that electron-withdrawing C-4 aryl substituents reduce aPKC inhibitory activity relative to electron-donating analogs [1], the 2-bromophenyl derivative is predicted to have attenuated aPKC potency and can serve as a chemically matched negative control for high-potency analogs such as compound 30 (IC50 ~1 μM, aPKCζ) [1]. This enables target engagement specificity experiments in vascular permeability and inflammation models where the Titchenell chemotype is employed.

Divergent Library Synthesis via Ortho-Bromo Handle

The ortho-bromine functional handle permits Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira) to generate focused libraries of C-4 aryl-modified 2-amino-3-carboxy-4-phenylthiophene analogs from a single advanced intermediate. This synthetic strategy mirrors the solid-phase aryl diversification approach validated in the 3-arylthiophene-2-carboxylic acid farnesyltransferase inhibitor series [2] and accelerates SAR campaigns targeting kinases, farnesyltransferase, or other validated targets of the 2-aminothiophene chemotype.

Regioisomer Scanning for Halogen-Bonding Profiling

The distinct spatial orientation of the ortho-bromine enables halogen-bonding interactions with backbone carbonyls or π-systems in protein binding pockets that are geometrically inaccessible to meta- or para-bromo regioisomers. Systematic procurement of the 2-bromo, 3-bromo (CAS 869299-74-1), and 4-bromo (CAS 306934-99-6, as ester) positional isomers allows medicinal chemistry teams to conduct regioisomer scanning experiments to identify halogen-bonding hot spots in target proteins, a strategy applicable to structure-based drug design across multiple target classes.

Application
Selection Property
Validation Focus
aPKC negative-control probe studies
Electron-withdrawing substituent profile
Target engagement specificity in vascular permeability models
Divergent library synthesis
Ortho-bromine cross-coupling handle
Pd-catalyzed diversification yield and scope
Halogen-bonding regioisomer scanning
Positional bromine orientation
Protein pocket halogen-bonding hotspot identification
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